2-(4-fluorophenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core (pyrazolo-pyrazinone) with a 4-fluorophenyl substituent at position 2 and a functionalized oxazole moiety at position 5. The oxazole group is further substituted with a 5-methyl group and a 4-(propan-2-yloxy)phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMCALBGUAACSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Modifications: Compounds with triazole-thiazole hybrids (e.g., ) diverge significantly from the pyrazolo-pyrazinone core, altering bioactivity profiles.
Electron-Withdrawing Effects: Fluorine atoms (in fluorophenyl groups) improve metabolic stability and binding affinity via electron-withdrawing effects . Heterocyclic Moieties: Oxazole and oxadiazole groups may engage in hydrogen bonding or dipole interactions with targets, but their spatial arrangements differ .
Crystallographic and Conformational Comparisons
- Isostructural Analogues: Compounds 4 and 5 (chloro and bromo derivatives) from exhibit identical crystal packing (triclinic, P¯1 symmetry) but differ in halogen substituents, leading to minor conformational adjustments. The target compound’s bulkier isopropyloxy group may disrupt this packing, reducing crystallinity and altering solubility .
- Planarity: Like analogues in , the pyrazolo-pyrazinone core is nearly planar, but perpendicular fluorophenyl groups introduce steric effects that could influence protein binding .
Bioactivity Correlation
- Antimicrobial Activity : The chloro derivative (compound 4 in ) shows antimicrobial activity, suggesting halogenated aryl groups enhance this property. The target compound’s fluorine and oxazole groups may similarly target microbial enzymes .
- Similarity Metrics : Computational models (e.g., Tanimoto index) indicate that structural similarity correlates with bioactivity overlap . For example, hydroxymethyl and oxazole derivatives may share kinase-inhibitory profiles due to analogous hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
